molecular formula C23H29N3O2S B3071703 Ethyl Quetiapine Fumarate Salt CAS No. 1011758-06-7

Ethyl Quetiapine Fumarate Salt

Cat. No.: B3071703
CAS No.: 1011758-06-7
M. Wt: 411.6 g/mol
InChI Key: FVXYXAAPCZDAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl Quetiapine Fumarate Salt is a derivative of quetiapine, an atypical antipsychotic belonging to the dibenzothiazepine class. Its chemical designation is 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-ethanol fumarate (2:1) (salt). The molecular formula is C₄₂H₅₀N₆O₄S₂·C₄H₄O₄, with a molecular weight of 883.11 g/mol . Structurally, it consists of a dibenzothiazepine core fused with a piperazine ring and a hydroxyethoxy side chain, forming a fumarate salt to enhance stability and solubility. The compound is a white to off-white crystalline powder, moderately soluble in water but more soluble in methanol and 0.1N HCl .

Chemical Reactions Analysis

Ethyl Quetiapine Fumarate Salt undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl Quetiapine Fumarate Salt is similar to that of Quetiapine. It acts as an antagonist at multiple neurotransmitter receptors, including dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . This antagonistic action helps to alleviate symptoms of schizophrenia and bipolar disorder. Additionally, it has a high affinity for histamine receptors, contributing to its sedative effects .

Comparison with Similar Compounds

Molecular and Structural Properties

Property Ethyl Quetiapine Fumarate Salt Quetiapine Hemifumarate Quetiapine Tetraethylene Glycol Fumarate Salt
Molecular Formula C₄₂H₅₀N₆O₄S₂·C₄H₄O₄ C₂₁H₂₅N₃O₂S·½C₄H₄O₄ C₂₅H₃₃N₃O₄S·C₄H₄O₄
Molecular Weight 883.11 g/mol 441.54 g/mol 587.68 g/mol
Salt Stoichiometry 2:1 (base:fumarate) 2:1 (base:hemifumarate) 1:1 (base:fumarate)
Solubility Moderate in water Low in water Enhanced in organic solvents
Key Modifications Ethyl side chain Reduced fumarate ratio Extended polyethylene glycol chain
References

Key Insights :

  • This compound exhibits improved solubility compared to the hemifumarate form due to its ethyl group and balanced salt stoichiometry .
  • Quetiapine Tetraethylene Glycol Fumarate Salt incorporates a polyethylene glycol chain, enhancing lipophilicity and bioavailability in hydrophobic environments .

Pharmacokinetics and Bioavailability

  • This compound: Demonstrates moderate solubility in water (≈2.6 mg/mL), with a dissolution profile optimized for sustained-release formulations. Nanoemulsion delivery systems have increased its bioavailability by 2.6-fold compared to suspensions .
  • Quetiapine Hemifumarate: Lower aqueous solubility (≈1.2 mg/mL) limits its use in immediate-release formulations. However, solid lipid nanoparticles (SLNs) improve its oral bioavailability by minimizing first-pass metabolism .
  • Quetiapine Fumarate (Standard) : Achieves peak plasma concentration (Cmax) in 1–2 hours. Its extended-release (ER) formulations show 90% similarity (f2 factor) to reference products in dissolution kinetics .

Analytical Characterization

  • HPLC Methods : this compound is quantified using reverse-phase HPLC with UV detection at 290 nm , achieving a linear range of 5–25 μg/mL (R² = 0.9997) .
  • TLC Analysis : Thin-layer chromatography (silica gel F254, toluene:dioxane:dimethylamine mobile phase) distinguishes it from impurities like quetiapine N-oxide and lactam derivatives .
  • Spectrophotometry : Validated UV methods at 530 nm ensure precision (RSD <2%) for bulk and dosage forms .

Clinical and Regulatory Considerations

  • Safety Profile: this compound shares the general tolerability of quetiapine derivatives, with adverse events (AEs) like neutropenia and eosinophilia reported in <5% of patients .
  • Regulatory Status : Approved by the FDA as a psychotropic agent, with dosage strengths expressed in base-equivalent milligrams .

Biological Activity

Ethyl Quetiapine Fumarate Salt is a derivative of quetiapine, an atypical antipsychotic primarily used to treat schizophrenia and bipolar disorder. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and therapeutic applications based on diverse research findings.

Overview of Quetiapine

Quetiapine is a dibenzothiazepine derivative that exhibits a complex pharmacological profile. It acts as an antagonist at various neurotransmitter receptors, including:

  • Dopamine Receptors : D1, D2, D3, D4, and D5
  • Serotonin Receptors : 5-HT1A (partial agonist), 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7 (antagonists)
  • Adrenergic Receptors : α1 and α2 antagonists
  • Histamine Receptors : H1 antagonist
  • Muscarinic Acetylcholine Receptors : Antagonist

This broad receptor activity contributes to its efficacy in managing psychotic disorders while minimizing extrapyramidal side effects commonly associated with other antipsychotics .

Pharmacodynamics

The biological activity of this compound is primarily characterized by its ability to modulate neurotransmitter systems. Key findings include:

  • Serotonin Modulation : Quetiapine's antagonism at 5-HT2A receptors has been linked to alleviating negative symptoms of schizophrenia. By acting as a partial agonist at 5-HT1A receptors, it may enhance dopaminergic transmission in certain brain regions .
  • Dopamine D2 Receptor Interaction : Quetiapine displays rapid dissociation from D2 receptors, allowing for normal dopaminergic function while reducing the risk of hyperprolactinemia and movement disorders .
  • Antihistaminic Effects : At lower doses, quetiapine acts predominantly as an H1 receptor blocker, contributing to its sedative properties and making it useful in treating insomnia associated with mood disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its absorption and metabolism:

  • Absorption : Peak plasma concentrations are typically reached within 1.5 hours post-administration .
  • Bioavailability : Studies indicate that the bioavailability of quetiapine can be affected by food intake; high-fat meals may alter its absorption characteristics .
  • Metabolism : The liver metabolizes quetiapine primarily through CYP3A4 enzymes, leading to the formation of norquetiapine, which possesses its own pharmacological activity .
  • Excretion : Approximately 73% of the drug is excreted via the kidneys, with minor amounts eliminated unchanged .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profiles of this compound:

  • Clinical Efficacy in Schizophrenia :
    • A randomized controlled trial involving patients with schizophrenia demonstrated significant reductions in psychotic symptoms when treated with quetiapine compared to placebo. The study reported a favorable side effect profile with minimal extrapyramidal symptoms observed .
  • Bipolar Disorder Management :
    • Another study assessed quetiapine's effectiveness in managing manic episodes in bipolar disorder patients. Results indicated that quetiapine significantly reduced manic symptoms while maintaining tolerability .
  • Extended Release Formulation :
    • Research on a new extended-release formulation showed comparable bioavailability to existing formulations, suggesting improved patient compliance due to less frequent dosing requirements .

Table 1: Pharmacological Profile of this compound

Receptor TypeAction
Dopamine D2Antagonist
Serotonin 5-HT1APartial Agonist
Serotonin 5-HT2AAntagonist
Histamine H1Antagonist
Adrenergic α1Antagonist

Table 2: Summary of Clinical Studies on Quetiapine

Study FocusFindings
Schizophrenia TreatmentSignificant symptom reduction; low EPS incidence
Bipolar Disorder ManagementEffective for manic episodes; well tolerated
BioavailabilityComparable between new XR and reference formulations

Q & A

Basic Research Questions

Q. How can the molecular structure of Ethyl Quetiapine Fumarate Salt be confirmed experimentally?

  • Methodological Answer : The molecular structure is validated using nuclear magnetic resonance (NMR) spectroscopy for hydrogen and carbon environments, mass spectrometry (MS) for molecular ion peaks, and elemental analysis to confirm stoichiometry. The fumarate salt’s structural formula (C₄₂H₅₀N₆O₄S₂·C₄H₄O₄) and molecular weight (883.11 g/mol) are cross-referenced with crystallographic data .

Q. What analytical methods are recommended for assessing purity and related substances in this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (289 nm) and mobile phases like methanol and acetic acid buffer (13:7) to quantify impurities. System suitability requires ≤2.0% RSD for peak areas .
  • Gas Chromatography (GC) : Internal standard methods (e.g., phenyl benzoate) for ethanol content determination, validated with ≤2.0% RSD .
  • Titration : Volumetric methods for water content (≤2.48%) and sodium/potassium exchange capacity via atomic absorption spectroscopy .

Q. How is the solubility profile of this compound determined, and what factors influence it?

  • Methodological Answer : Solubility is assessed via shake-flask methods at varying pH levels (e.g., phosphate buffers). Intrinsic solubility (logS₀) predictions using software like Chemaxon are cross-validated experimentally. Discrepancies (e.g., ΔlogS₀ = 1.42 in fumarate salts) require adjusting for counterion effects and pH-dependent ionization .

Q. What protocols ensure stability of this compound under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines. Monitor degradation products (e.g., sulfoxides) via HPLC and assess hygroscopicity through loss on drying (<2.0% at 105°C) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate alcohol-resistant formulations of this compound?

  • Methodological Answer :

  • Formulation : Prepare matrix tablets using polymers like HPMC K15M and ethyl cellulose via wet granulation. Optimize polymer ratios (e.g., 1:1 to 1:3) to resist ethanol-induced dose dumping .
  • In Vitro Testing : Use dissolution apparatus with 0.1N HCl and 0–40% ethanol. Measure drug release kinetics (e.g., zero-order vs. Higuchi models) .
  • In Vivo Validation : Compare pharmacokinetic parameters (Cmax, AUC) in animal models under ethanol co-administration .

Q. How can contradictions between predicted and experimental solubility data for this compound be resolved?

  • Methodological Answer :

  • Method Validation : Replicate shake-flask experiments with controlled pH (2.0–7.4) and ionic strength. Use HPLC-UV for quantification to avoid interference from degradation products .
  • Computational Refinement : Adjust solubility prediction algorithms to account for salt dissociation constants (pKa) and lattice energy contributions .

Q. What strategies optimize synthetic routes for this compound to minimize by-products?

  • Methodological Answer :

  • Reaction Monitoring : Use thin-layer chromatography (TLC) with toluene-methanol-ethyl acetate (40:7:3) to track intermediates. Limit by-products (e.g., Rf = 0.1 spots) to ≤0.5% via iterative process adjustments .
  • Purification : Recrystallize crude product from ethanol-water mixtures. Validate purity via NMR and residual solvent analysis (GC) .

Q. How does the fumarate salt form impact the bioavailability of Quetiapine in preclinical models?

  • Methodological Answer :

  • Comparative Studies : Administer free base and fumarate salt forms to animal cohorts. Measure plasma concentrations using LC-MS/MS and calculate relative bioavailability (Frel).
  • Dissolution Correlation : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Corrogate in vitro-in vivo (IVIVC) profiles .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported sodium content across batches of this compound?

  • Methodological Answer :

  • Analytical Harmonization : Standardize atomic absorption spectroscopy parameters (e.g., flame type, wavelength). Cross-validate with ICP-MS for trace metal analysis .
  • Batch History Review : Investigate synthesis steps (e.g., sodium fusidate purification) for potential contamination sources .

Q. Methodological Resources

  • Chromatographic Conditions : Refer to USP monographs for column specifications (e.g., 4 mm × 15 cm C18, 5 µm) and mobile phase gradients .
  • Stability Protocols : Follow ICH Q1A(R2) for stress testing (light, heat, humidity) .

Properties

IUPAC Name

6-[4-[2-(2-ethoxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S/c1-2-27-17-18-28-16-15-25-11-13-26(14-12-25)23-19-7-3-5-9-21(19)29-22-10-6-4-8-20(22)24-23/h3-10H,2,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXYXAAPCZDAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Quetiapine Fumarate Salt
Reactant of Route 2
Reactant of Route 2
Ethyl Quetiapine Fumarate Salt
Reactant of Route 3
Reactant of Route 3
Ethyl Quetiapine Fumarate Salt
Reactant of Route 4
Reactant of Route 4
Ethyl Quetiapine Fumarate Salt
Reactant of Route 5
Reactant of Route 5
Ethyl Quetiapine Fumarate Salt
Reactant of Route 6
Reactant of Route 6
Ethyl Quetiapine Fumarate Salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.